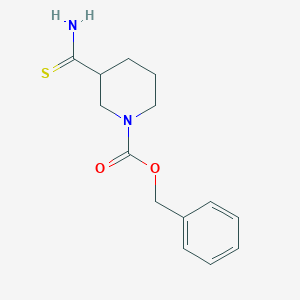

(1-Cbz-3-piperidine)carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 3-carbamothioylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2S/c15-13(19)12-7-4-8-16(9-12)14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYXSKQMDOWLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693819 | |

| Record name | Benzyl 3-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569348-15-8 | |

| Record name | Benzyl 3-carbamothioylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (1-Cbz-3-piperidine)carbothioamide: Structure, Properties, and Synthesis for Drug Discovery Professionals

For Immediate Release

This technical guide provides a comprehensive overview of (1-Cbz-3-piperidine)carbothioamide, a heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed insights into its chemical structure, physicochemical properties, a validated synthesis protocol, and its prospective applications.

Introduction: The Significance of the Piperidine Carbothioamide Scaffold

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be readily functionalized to modulate pharmacological activity and pharmacokinetic properties. The introduction of a carbothioamide group at the 3-position of the piperidine ring, combined with N-protection by a carbobenzyloxy (Cbz) group, yields this compound. This molecule serves as a valuable building block in the synthesis of more complex drug candidates. The thioamide functional group is a bioisostere of the amide bond, often leading to altered metabolic stability, receptor binding affinity, and cell permeability.

Chemical Structure and Properties

The chemical structure of this compound, also known as benzyl 3-carbamothioylpiperidine-1-carboxylate, is characterized by a piperidine ring with a carbothioamide moiety at the 3-position and a carbobenzyloxy protecting group on the nitrogen atom.

Chemical Structure:

References

Introduction: The Significance of Piperidine-Thioamide Scaffolds

An In-depth Technical Guide to the Synthesis of Benzyl 3-carbamothioylpiperidine-1-carboxylate

The piperidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its derivatives are integral to over twenty classes of drugs, highlighting the versatility of this saturated heterocycle.[1] When functionalized at the 3-position with a carbothioamide (thioamide) group, the resulting scaffold becomes a valuable building block for drug discovery. Thioamides are known bioisosteres of amides with unique chemical properties and are key intermediates in the synthesis of various heterocyclic compounds, including thiazoles, which are themselves prevalent in biologically active molecules.[2][3]

This guide provides a comprehensive, in-depth overview of a reliable and efficient synthetic pathway to Benzyl 3-carbamothioylpiperidine-1-carboxylate. The synthesis is presented as a two-step process, beginning with the protection of a piperidine precursor followed by the conversion of a nitrile to the target thioamide. As a senior application scientist, this document emphasizes not just the procedural steps but the underlying chemical principles and strategic decisions that ensure a robust and reproducible synthesis. We will explore the causality behind experimental choices, from reagent selection to reaction conditions, providing a self-validating protocol grounded in established chemical literature.

Overall Synthetic Pathway

The synthesis is logically divided into two primary transformations:

-

N-Protection: The secondary amine of the piperidine ring is protected with a benzyloxycarbonyl (Cbz or Z) group. This is a crucial step to prevent unwanted side reactions at the nitrogen atom during subsequent manipulations.

-

Thionation: The nitrile functional group at the 3-position is converted into the desired primary thioamide.

Caption: Overall two-step synthesis pathway.

Part 1: Synthesis of Benzyl 3-cyanopiperidine-1-carboxylate (Intermediate)

Principle and Rationale

The first critical step is the protection of the piperidine nitrogen. The benzyloxycarbonyl (Cbz) group is an ideal choice for this purpose. Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is highly effective at suppressing the nucleophilicity and basicity of the amine.[4] This stability is essential for preventing the nitrogen from interfering with the subsequent thionation reaction.

Causality of Reagent Selection:

-

Benzyl Chloroformate (Cbz-Cl): This is the classic and most widely used reagent for introducing the Cbz group.[4][5] Its reactivity is well-understood and provides high yields.

-

Base (Sodium Bicarbonate): The protection reaction releases hydrochloric acid (HCl) as a byproduct. A base is required to neutralize this acid and drive the reaction to completion. Sodium bicarbonate (NaHCO₃) is a mild, inexpensive, and effective base for this purpose, often used in a biphasic system with water to facilitate easy workup.

-

Solvent (THF/Water): A biphasic solvent system, such as tetrahydrofuran (THF) and water, is often employed. The starting material and Cbz-Cl are soluble in the organic phase (THF), while the base (NaHCO₃) and the HCl byproduct (as NaCl) are soluble in the aqueous phase, simplifying the reaction and subsequent purification.

Experimental Protocol: N-Cbz Protection

Materials:

-

Piperidine-3-carbonitrile

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve piperidine-3-carbonitrile (1.0 eq) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (2.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise to the stirred mixture, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, partition the mixture between ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine all organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, Benzyl 3-cyanopiperidine-1-carboxylate, can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Data Summary: N-Protection Reaction

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| Piperidine-3-carbonitrile | 1.0 eq | Limiting Reagent |

| Benzyl Chloroformate | 1.1 eq | A slight excess ensures complete reaction of the starting amine. |

| Sodium Bicarbonate | 2.5 eq | Sufficient excess to neutralize generated HCl and maintain basic pH. |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic reaction; stirring at RT ensures completion. |

| Reaction Time | 12-16 hours | Typical timeframe for complete conversion. |

| Solvent | THF / Water (1:1) | Biphasic system facilitates reaction and simplifies workup. |

| Expected Yield | 85-95% | This is a high-yielding and reliable protection reaction. |

Part 2: Synthesis of Benzyl 3-carbamothioylpiperidine-1-carboxylate

Principle and Rationale

The conversion of a nitrile to a primary thioamide is a fundamental transformation in organic synthesis. While various methods exist, such as using Lawesson's reagent or hazardous gaseous hydrogen sulfide, a safer and highly effective approach involves the use of a sulfide salt like sodium hydrosulfide (NaSH).[6]

Causality of Reagent Selection:

-

Sodium Hydrosulfide (NaSH): This reagent serves as a convenient and solid source of the hydrosulfide nucleophile (SH⁻), which attacks the electrophilic carbon of the nitrile. It is a safer alternative to using highly toxic and difficult-to-handle hydrogen sulfide gas.[6] The addition of magnesium chloride can sometimes facilitate this reaction.

-

Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is an excellent choice as it readily dissolves the starting nitrile and the sulfide reagent, facilitating a homogeneous reaction environment and promoting the nucleophilic attack on the nitrile.

The proposed mechanism involves the nucleophilic addition of the hydrosulfide ion to the nitrile carbon, followed by protonation to yield the thioamide product.

Caption: Simplified mechanism for nitrile thionation.

Experimental Protocol: Nitrile Thionation

Materials:

-

Benzyl 3-cyanopiperidine-1-carboxylate (Intermediate from Part 1)

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol or Isopropanol for recrystallization

Safety Precaution: Sulfide reagents can release toxic H₂S gas upon contact with acid. All manipulations should be performed in a well-ventilated fume hood. The aqueous waste should be treated with bleach (sodium hypochlorite) before disposal to oxidize residual sulfides.

Procedure:

-

In a round-bottom flask, dissolve Benzyl 3-cyanopiperidine-1-carboxylate (1.0 eq) in DMF.

-

Add sodium hydrosulfide hydrate (3.0 eq) to the solution in one portion.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-water. This will precipitate the crude product.

-

Stir the aqueous slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.

-

Dry the crude product under vacuum.

-

Purify the solid by recrystallization. A suitable solvent system can be determined empirically but often involves dissolving the compound in a hot solvent like ethanol, isopropanol, or acetonitrile and allowing it to cool slowly to form crystals.[7]

Data Summary: Thionation Reaction

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| Cbz-protected Nitrile | 1.0 eq | Limiting Reagent |

| Sodium Hydrosulfide | 3.0 eq | An excess of the sulfur source ensures complete conversion of the nitrile. |

| Reaction Conditions | ||

| Temperature | 60-70 °C | Moderate heating increases the reaction rate without causing decomposition. |

| Reaction Time | 4-6 hours | Sufficient time for the reaction to proceed to completion. |

| Solvent | DMF | A polar aprotic solvent that effectively dissolves reactants. |

| Workup | Precipitation in water | A simple and effective method for isolating the solid product. |

| Expected Yield | 70-85% | A good yield is expected for this transformation. |

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. A Mild and Versatile Synthesis of Thioamides [organic-chemistry.org]

- 3. Thioamide synthesis by thionation [organic-chemistry.org]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. Benzyl chloroformate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Physicochemical properties of N-Cbz protected piperidine thiocarboxamides

An In-Depth Technical Guide to the Physicochemical Properties of N-Cbz Protected Piperidine Thiocarboxamides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the core physicochemical properties of N-Carboxybenzyl (Cbz) protected piperidine thiocarboxamides. As a class of compounds featuring a common heterocyclic scaffold in drug discovery, understanding their behavior is critical for optimizing synthesis, formulation, and pharmacokinetic profiles. This document moves beyond a simple listing of properties to explain the underlying chemical principles and provide actionable experimental protocols for their characterization.

Introduction: A Triad of Functionality

N-Cbz protected piperidine thiocarboxamides are composite structures where each component imparts distinct characteristics to the whole molecule. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to interact with biological targets and its presence in numerous pharmaceuticals.[1][2] The thiocarboxamide group, a bioisostere of the more common amide, offers unique properties including increased lipophilicity and different hydrogen bonding capabilities.[3] Finally, the Carboxybenzyl (Cbz) group serves as a robust, temporary "mask" for the piperidine nitrogen, rendering it non-basic and enabling selective reactions elsewhere in the molecule.[4] The interplay of these three moieties dictates the compound's overall physicochemical profile.

Core Physicochemical Properties: Structure-Property Relationships

The properties of these molecules are not merely additive but are a consequence of the electronic and steric interplay between the N-Cbz group, the piperidine core, and the thiocarboxamide functional group.

Lipophilicity (LogP/LogD)

Lipophilicity is a critical determinant of a molecule's ability to cross biological membranes.

-

Cbz Group Contribution: The benzyl portion of the Cbz group is aromatic and nonpolar, significantly increasing the molecule's overall lipophilicity. This can enhance membrane permeability, a crucial factor for drug absorption and distribution.[3]

-

Thiocarboxamide Contribution: The replacement of an amide's oxygen with a larger, less electronegative sulfur atom also increases lipophilicity.[3] This further pushes the molecule towards a more nonpolar character compared to its amide equivalent.

-

Piperidine Core: The saturated hydrocarbon backbone of the piperidine ring itself contributes to the lipophilic character.

Collectively, N-Cbz protected piperidine thiocarboxamides are expected to be moderately to highly lipophilic compounds. The exact LogP value will, of course, be modulated by other substituents on the piperidine ring or the thiocarboxamide nitrogen.

Aqueous Solubility

Aqueous solubility is often inversely related to lipophilicity. The high lipophilicity conferred by the Cbz and thiocarbonyl groups suggests that these compounds will likely exhibit low aqueous solubility.

-

Hydrogen Bonding: The thiocarboxamide group is a strong hydrogen-bond donor (from the N-H) but only a moderate acceptor (at the sulfur atom).[5] This is a key difference from amides, where the carbonyl oxygen is a strong H-bond acceptor. This reduced acceptor strength can limit interactions with water molecules, decreasing solubility.

-

Ionization: The Cbz group effectively converts the typically basic piperidine nitrogen into a non-ionizable carbamate.[4] This prevents the formation of a protonated, water-soluble salt at physiological pH, further limiting aqueous solubility.

Chemical Stability

The stability of the molecule under various conditions is dictated by its most labile bonds.

-

Cbz Group Stability: The Cbz group is known for its robustness and is stable across a wide range of conditions, including basic and mildly acidic media.[4] However, it is susceptible to cleavage under specific, harsh conditions:

-

Catalytic Hydrogenolysis: This is the most common method for Cbz removal, using a catalyst like Palladium on Carbon (Pd/C) and a hydrogen source. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[4]

-

Strong Acid: Conditions such as HBr in acetic acid can also cleave the Cbz group.[6]

-

-

Thiocarboxamide Stability: Thioamides are generally stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions, though often more slowly than their amide counterparts. They are also susceptible to oxidation at the sulfur atom.[5]

Spectroscopic Profile

The structural features of these compounds give rise to a characteristic spectroscopic signature, essential for their identification and characterization.[7]

| Technique | Expected Signature Features | Rationale |

| ¹H NMR | Aromatic protons (δ ~7.3 ppm) from Cbz group.[8] Benzylic protons (CH₂) as a singlet (δ ~5.1 ppm).[8] Piperidine ring protons in the aliphatic region (δ ~1.5-4.0 ppm). Thiocarboxamide N-H proton as a broad singlet at a downfield shift (δ > 8.0 ppm).[1] | The chemical environment of each proton dictates its resonance frequency. The deshielding effect of the aromatic ring and carbamate/thiocarbonyl groups causes downfield shifts. |

| ¹³C NMR | Thiocarbonyl carbon (C=S) signal significantly downfield (δ ~160-180 ppm).[1] Carbamate carbonyl (C=O) signal (δ ~155 ppm). Aromatic and benzylic carbons from the Cbz group. Piperidine carbons in the aliphatic region. | The C=S carbon is less shielded than a C=O carbon, resulting in a more downfield chemical shift, which is a key diagnostic peak. |

| FT-IR | N-H stretch (~3100-3300 cm⁻¹). C=O stretch (carbamate) strong band (~1680-1700 cm⁻¹). C=S stretch (thioamide) band (~1200-1250 cm⁻¹).[9] Aromatic C-H and C=C bands. | Each functional group has characteristic vibrational frequencies that are observed in the IR spectrum, allowing for functional group identification.[7] |

| Mass Spec | A clear molecular ion peak (M⁺) should be observable to confirm the molecular weight.[10] Characteristic fragmentation patterns may include the loss of the benzyl group or cleavage of the piperidine ring. | Mass spectrometry provides the molecular weight and, through fragmentation, clues about the molecule's structure.[7] |

Synthesis and Characterization Workflow

A robust and self-validating workflow is essential for the reliable preparation and confirmation of N-Cbz protected piperidine thiocarboxamides. The following represents a general, field-proven approach.

General Synthesis Pathway

The synthesis typically involves a two-step process starting from a suitable piperidine derivative. The diagram below outlines this logical flow.

Caption: General synthetic workflow for the target compounds.

Detailed Experimental Protocol: Synthesis

This protocol describes the conversion of a precursor, N-Cbz-piperidine-4-carboxamide, to its thiocarboxamide derivative.

-

Dissolution: Dissolve N-Cbz-piperidine-4-carboxamide (1.0 equivalent) in a dry, inert solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Thionating Agent: Add Lawesson's Reagent (0.5-0.6 equivalents) to the solution portion-wise. The reaction is often exothermic.

-

Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Quench the reaction carefully by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-Cbz protected piperidine thiocarboxamide.

Self-Validating Characterization Workflow

Confirmation of the product's identity and purity is a critical final step.

Caption: Post-synthesis characterization and validation workflow.

Implications for Drug Development

The physicochemical properties of this class of compounds have direct consequences for their potential as drug candidates.

-

ADME Profile: The inherent lipophilicity suggests good potential for passive diffusion across cell membranes (Absorption) and distribution into tissues. However, this same property can lead to poor aqueous solubility, potentially requiring advanced formulation strategies. The Cbz group makes the piperidine nitrogen unavailable for metabolic N-dealkylation, but the thioamide sulfur can be a site for oxidative metabolism.[3]

-

Target Engagement: The piperidine scaffold can be functionalized to present pharmacophoric features in specific 3D orientations. The thiocarboxamide group can form different hydrogen bond interactions with protein targets compared to an amide, offering a tool for medicinal chemists to fine-tune binding affinity and selectivity.[3]

-

Prodrug Strategies: The Cbz group can be considered a prodrug moiety. While stable, its removal via hydrogenolysis is not typically viable in vivo. However, the development of enzyme-labile protecting groups with similar electronic properties could be an avenue for targeted drug release.

Conclusion

N-Cbz protected piperidine thiocarboxamides are a class of molecules with a distinct and predictable set of physicochemical properties. Their high lipophilicity, low expected aqueous solubility, and characteristic spectroscopic signatures are direct results of the interplay between the piperidine core, the thioamide functional group, and the robust Cbz protecting group. A thorough understanding of these properties, coupled with rigorous synthesis and characterization workflows, is paramount for any researcher utilizing these structures in medicinal chemistry and drug development.

References

- 1. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 7. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. orientjchem.org [orientjchem.org]

Spectroscopic Characterization of (1-Cbz-3-piperidine)carbothioamide: A Comprehensive Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic properties of (1-Cbz-3-piperidine)carbothioamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental spectra for this specific molecule in public databases, this document serves as a comprehensive resource, offering predicted spectroscopic data based on the analysis of structurally analogous compounds. We will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the spectroscopic behavior of substituted piperidine derivatives.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of functional groups that dictate its spectroscopic signature. The core structure is a piperidine ring, with a carbamate protecting group (Cbz, Carboxybenzyl) on the nitrogen atom and a carbothioamide group at the 3-position.

Structure:

The Cbz group introduces aromatic protons and a carbonyl carbon, while the carbothioamide (thioamide) group brings a thiocarbonyl (C=S) functionality and exchangeable amine protons. The chiral center at the 3-position of the piperidine ring adds complexity to the NMR spectra due to the diastereotopic nature of neighboring protons.

This guide will provide a detailed analysis of the expected signals in ¹H NMR, ¹³C NMR, IR, and MS spectra, enabling researchers to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR, along with 2D techniques, are essential for unambiguous assignment of all atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of N-Cbz protected piperidines and compounds containing a carbothioamide group. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Phenyl (Cbz) | 7.30 - 7.45 | m | 5H | Aromatic protons of the benzyl group. |

| CH₂ (Cbz) | 5.10 | s | 2H | Methylene protons of the benzyl group. |

| NH₂ (Thioamide) | 9.5 - 10.0 | br s | 2H | Exchangeable with D₂O. Broad due to quadrupole broadening and potential restricted rotation. |

| H-2ax, H-6ax | 4.0 - 4.2 | m | 2H | Deshielded by the adjacent nitrogen and Cbz group. |

| H-2eq, H-6eq | 2.8 - 3.0 | m | 2H | |

| H-3 | 2.9 - 3.1 | m | 1H | Methine proton adjacent to the carbothioamide group. |

| H-4ax, H-5ax | 1.8 - 2.0 | m | 2H | |

| H-4eq, H-5eq | 1.5 - 1.7 | m | 2H |

Causality behind Predictions: The aromatic protons of the Cbz group are expected in the typical aromatic region. The benzylic CH₂ protons are deshielded by the adjacent oxygen and carbonyl group, appearing as a singlet. The thioamide NH₂ protons are expected to be significantly downfield and broad due to their acidic nature and potential for hydrogen bonding. The piperidine ring protons exhibit complex splitting patterns due to chair conformations and axial/equatorial relationships. Protons on carbons adjacent to the nitrogen (H-2 and H-6) are deshielded. The presence of the substituent at C-3 breaks the symmetry of the ring, making all methylene protons diastereotopic and thus magnetically non-equivalent.

Predicted ¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Notes |

| C=S (Thioamide) | 195 - 205 | Thiocarbonyl carbon, highly deshielded. |

| C=O (Cbz) | 154 - 156 | Carbonyl carbon of the carbamate. |

| Phenyl (Cbz) | 137 (ipso), 127-129 (ortho, meta, para) | Aromatic carbons. |

| CH₂ (Cbz) | 66 - 68 | Benzylic carbon. |

| C-2, C-6 | 43 - 46 | Carbons adjacent to the nitrogen. |

| C-3 | 45 - 48 | Methine carbon bearing the carbothioamide group. |

| C-4, C-5 | 25 - 30 |

Causality behind Predictions: The thiocarbonyl carbon (C=S) is the most downfield signal due to the lower electronegativity and larger size of sulfur compared to oxygen. The carbamate carbonyl (C=O) appears in its characteristic region. The aromatic carbons of the Cbz group will show distinct signals. The piperidine ring carbons are in the aliphatic region, with C-2 and C-6 being deshielded by the nitrogen atom.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.

Diagram 1: Workflow for NMR Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable NH protons.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover the range of -1 to 12 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

A larger number of scans (1024-4096) will be necessary due to the low natural abundance of ¹³C.

-

A relaxation delay of 2 seconds is generally sufficient.

-

-

2D NMR Acquisition (for full structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3100 | Medium, Broad | N-H stretching (thioamide NH₂) |

| 3030 | Medium | Aromatic C-H stretching (Cbz) |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (piperidine) |

| 1690 - 1710 | Strong | C=O stretching (carbamate) |

| 1490 - 1550 | Strong | C=S stretching (Thioamide I band, coupled with N-H bending) |

| 1450 | Medium | Aromatic C=C stretching |

| 1250 - 1350 | Strong | C-N stretching (carbamate and thioamide) |

| 1000 - 1100 | Strong | C-O stretching (carbamate) |

| 700 - 800 | Strong | C=S stretching (Thioamide II band) |

Causality behind Predictions: The N-H stretching of the thioamide will appear as broad bands due to hydrogen bonding. The C=O stretch of the Cbz group is expected to be a strong, sharp peak. The C=S stretching vibration is complex and often coupled with other vibrations, leading to multiple bands (Thioamide I and II bands). The presence of both aromatic and aliphatic C-H stretches will be evident.

Experimental Protocol for FT-IR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is recommended for solid samples as it requires minimal sample preparation.

Diagram 2: ATR-FTIR Experimental Workflow

Caption: Workflow for acquiring an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe with a solvent such as isopropanol and allow it to dry completely.

-

-

Background Collection:

-

Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

-

Sample Application:

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Use the pressure clamp to ensure good contact between the sample and the crystal surface.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Process the spectrum (baseline correction, if necessary) and identify the characteristic absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique suitable for this compound.

Predicted Mass Spectral Data

Ionization Mode: Positive Electrospray Ionization (ESI+) is expected to be most effective due to the presence of the basic nitrogen atom in the piperidine ring.

-

Molecular Formula: C₁₄H₁₈N₂O₂S

-

Exact Mass: 278.11

-

Expected Primary Ion: [M+H]⁺ = m/z 279.12

Table 4: Predicted ESI-MS Fragmentation Pattern

| m/z | Proposed Fragment | Notes |

| 279.12 | [M+H]⁺ | Protonated molecule |

| 171.07 | [M - C₇H₇O]⁺ | Loss of the benzyl group |

| 144.08 | [M - C₈H₇O₂]⁺ | Loss of the entire Cbz group |

| 91.05 | [C₇H₇]⁺ | Tropylium ion (from the benzyl group) |

| 84.08 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

Causality behind Predictions: In ESI-MS, the protonated molecule is typically the base peak. Subsequent fragmentation (MS/MS) will likely involve the cleavage of the Cbz group, as the benzylic position is prone to fragmentation. The loss of the benzyl group or the entire Cbz moiety are common fragmentation pathways for Cbz-protected amines. The formation of the tropylium ion is a very characteristic fragmentation for benzyl groups. Fragmentation of the piperidine ring itself is also possible.

Experimental Protocol for ESI-MS

Diagram 3: ESI-MS Experimental Workflow

Caption: Workflow for acquiring and analyzing an ESI-MS spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.[1]

-

A small amount of formic acid (0.1%) can be added to the solvent to promote protonation.

-

-

Instrument Setup:

-

Set the mass spectrometer to positive ion detection mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for maximum signal intensity of a similar standard compound.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural confirmation, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

-

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, FT-IR, and MS techniques. This guide provides a comprehensive overview of the expected spectroscopic data and detailed experimental protocols to aid researchers in their synthetic and analytical endeavors. The predicted spectra are based on well-established principles of spectroscopy and data from structurally related compounds, offering a reliable framework for the identification and purity assessment of this molecule. The provided step-by-step methodologies and workflows are designed to ensure the acquisition of high-quality, reproducible data, which is paramount for scientific integrity in research and drug development.

References

Solubility and stability of (1-Cbz-3-piperidine)carbothioamide in different solvents

An In-Depth Technical Guide to the Solubility and Stability of (1-Cbz-3-piperidine)carbothioamide

Introduction: Contextualizing the Importance of Physicochemical Profiling

In the landscape of drug discovery and development, the journey from a promising hit compound to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical early assessments are the determination of a compound's solubility and stability. These fundamental physicochemical properties are not mere data points; they are pivotal determinants of a molecule's developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.

This guide provides an in-depth technical framework for assessing the solubility and stability of this compound (MW: 278.37 g/mol , Formula: C₁₄H₁₈N₂O₂S)[1], a molecule featuring a piperidine core, a carbothioamide functional group, and a carboxybenzyl (Cbz) protecting group. While specific experimental data for this exact molecule is not extensively published, this document leverages established principles of medicinal chemistry and regulatory guidelines to provide a robust, field-proven approach for its characterization. The methodologies outlined herein are designed for researchers, chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind them.

Section 1: Physicochemical Landscape and Predicted Behavior

Before embarking on experimental work, a theoretical assessment based on the compound's structure is invaluable. This compound is comprised of three key structural motifs:

-

Piperidine Ring: A saturated heterocycle that can influence the compound's basicity and overall conformation[2].

-

Carboxybenzyl (Cbz) Group: A common amine protecting group. The benzyl portion introduces significant hydrophobic character. The carbamate linkage is generally stable but can be susceptible to cleavage under specific conditions like catalytic hydrogenolysis or strong acids[3][4][5].

-

Carbothioamide Group: An isostere of an amide, the thioamide group can influence metabolic stability and receptor interactions. Thioamides are generally stable in organic solvents but can be prone to hydrolysis to the corresponding amide, particularly in alkaline aqueous media[6][7].

Based on this structure, a qualitative solubility and stability profile can be predicted, which will inform our experimental design. The presence of the large, non-polar Cbz group suggests that the compound will likely exhibit poor aqueous solubility but good solubility in many organic solvents, a characteristic common for similarly protected intermediates[8][9].

Section 2: A Methodical Approach to Solubility Assessment

Solubility dictates the achievable concentration of a compound in biological fluids and formulation vehicles, directly impacting bioavailability and the reliability of in vitro assays. We must distinguish between two key types of solubility measurements: kinetic and thermodynamic.

-

Kinetic Solubility: Measures the concentration of a compound that remains in solution after a rapid precipitation process, typically by diluting a high-concentration DMSO stock into an aqueous buffer. This high-throughput method is invaluable for early-stage discovery to quickly flag problematic compounds[10][11].

-

Thermodynamic Solubility: Represents the true equilibrium solubility, where the dissolved compound is in equilibrium with its solid state. It is a lower-throughput but more definitive measurement, crucial for later-stage development and formulation[12][13][14].

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile for this compound based on general chemical principles.

| Solvent Category | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | Excellent hydrogen bond acceptor, capable of solvating a wide range of organic molecules. Often used for initial stock solutions.[8] |

| Acetonitrile (ACN) | Soluble | Polar enough to interact with the carbamate and thioamide groups, while accommodating the hydrophobic Cbz group.[15] | |

| Acetone | Soluble | Good solvent for many organic compounds with moderate polarity. | |

| Polar Protic | Ethanol / Methanol | Soluble | Capable of hydrogen bonding, should effectively solvate the molecule.[9] |

| Water | Poorly Soluble / Insoluble | The large, hydrophobic Cbz group is expected to dominate, leading to poor interaction with the highly polar water network.[8] | |

| Non-Polar | Dichloromethane (DCM) | Soluble | Effective at solvating organic molecules with significant non-polar character. |

| Diethyl Ether | Sparingly Soluble | Lower polarity may be less effective at solvating the more polar functional groups. |

Experimental Workflow for Solubility Determination

The logical flow for a comprehensive solubility assessment involves starting with high-throughput kinetic screening, followed by a more rigorous thermodynamic assay for key buffer systems.

Caption: Workflow for solubility assessment of this compound.

Protocol 2.1: Kinetic Solubility Assay (Nephelometry)

-

Rationale: This protocol provides a rapid assessment of solubility under non-equilibrium conditions, mimicking the dilution of a DMSO stock in an aqueous bioassay. Nephelometry detects precipitate formation by measuring light scattering[10][16].

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO[16].

-

Plate Preparation: Into a 96-well microplate, dispense 2 µL of the DMSO stock solution into wells containing 98 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 200 µM nominal concentration with 2% DMSO.

-

Incubation: Seal the plate and shake at room temperature for 2 hours[10][17].

-

Measurement: Measure the light scattering in each well using a nephelometer. A significant increase in scattering compared to buffer-only controls indicates precipitation. The concentration at which precipitation occurs is the kinetic solubility limit.

Protocol 2.2: Thermodynamic 'Shake-Flask' Solubility Assay

-

Rationale: This method determines the true equilibrium solubility and is considered the gold standard. By incubating excess solid compound over an extended period, the system reaches equilibrium[12][13].

-

Sample Preparation: Add an excess amount (e.g., 1-2 mg) of solid this compound to several glass vials.

-

Solvent Addition: To each vial, add 1 mL of the desired solvent (e.g., water, PBS pH 7.4, 0.1 M HCl, etc.)[12].

-

Equilibration: Seal the vials and place them in a shaker or rotator at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached[12].

-

Sample Processing: After incubation, allow the vials to stand to let the solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved particles.

-

Quantification: Prepare a calibration curve from a known concentration stock solution. Dilute the filtered supernatant into the mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method (see Section 4).

Section 3: Stability Profiling and Forced Degradation

Understanding a compound's intrinsic stability is mandated by regulatory bodies like the International Council for Harmonisation (ICH). Forced degradation studies deliberately stress the compound under harsh conditions to identify potential degradation products and establish degradation pathways. This information is critical for developing stability-indicating analytical methods[18][19][20][21].

Forced Degradation Workflow

The process involves exposing the compound to a set of standard stress conditions and analyzing the resulting samples against a control to determine the extent of degradation.

Caption: Workflow for forced degradation study based on ICH guidelines.

Protocol 3.1: Forced Degradation Study

-

Rationale: This protocol follows ICH Q1A(R2) guidelines to assess the intrinsic stability of the drug substance. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve degradants from the parent compound[18].

-

Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a mixture of acetonitrile and water.

-

Stress Conditions: Dispense the stock solution into separate vials for each stress condition.

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Note: Thioamides can be base-labile; monitor closely.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature[18].

-

Thermal Degradation: Store solid compound in a vial at 80°C.

-

Photostability: Expose the solid compound and a solution to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines[22][23][24]. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). For base hydrolysis, shorter time points may be necessary.

-

Sample Quenching: Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples with mobile phase to a suitable concentration for HPLC analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.

Section 4: Analytical Methodology for Quantification

A robust and validated analytical method is the cornerstone of any solubility or stability study. For this compound, which contains a UV-active Cbz group, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice.

Protocol 4.1: Stability-Indicating HPLC-UV Method

-

Rationale: This reversed-phase HPLC method is designed to separate the parent compound from potential degradation products, ensuring accurate quantification. The use of a gradient elution helps to resolve compounds with different polarities.

-

Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector[25].

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min[25].

-

Detection Wavelength: Monitor at the absorbance maximum of the Cbz group (approx. 254 nm). A PDA detector is recommended to assess peak purity.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

-

Method Validation: For the method to be considered "stability-indicating," the results from the forced degradation study must show that degradation product peaks are well-resolved from the parent peak and from each other. Mass balance should be assessed to ensure all major degradants are accounted for.

Conclusion and Forward Outlook

This guide has outlined a comprehensive, scientifically grounded strategy for the evaluation of the solubility and stability of this compound. By integrating predictive assessment with robust, standardized experimental protocols, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. The kinetic and thermodynamic solubility assays provide a clear picture of the compound's behavior in aqueous and organic media, while the ICH-compliant forced degradation study establishes its intrinsic stability profile and validates the analytical methodology. This foundational knowledge is indispensable for advancing a compound through the preclinical pipeline, enabling rational formulation design and ensuring the ultimate safety and efficacy of a potential therapeutic agent.

References

- 1. This compound suppliers & manufacturers in China [m.chemicalbook.com]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy 1-benzoylpiperidine-3-carbothioamide (EVT-6748638) | 1496364-98-7 [evitachem.com]

- 9. benchchem.com [benchchem.com]

- 10. enamine.net [enamine.net]

- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. evotec.com [evotec.com]

- 14. researchgate.net [researchgate.net]

- 15. scite.ai [scite.ai]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. resolvemass.ca [resolvemass.ca]

- 19. ijarsct.co.in [ijarsct.co.in]

- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. database.ich.org [database.ich.org]

- 24. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 25. benchchem.com [benchchem.com]

The Carbothioamide Scaffold: A Privileged Motif in Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The carbothioamide group, a structural analogue of the ubiquitous amide bond, has emerged as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, distinct from its oxygen counterpart, confer a remarkable ability to modulate the biological activity of small molecules and peptides. This guide provides a comprehensive technical overview of the carbothioamide moiety, delving into its fundamental characteristics, its multifaceted roles in interacting with biological targets, and the strategic considerations for its incorporation into drug design. We will explore its influence on a wide spectrum of therapeutic areas, including oncology, infectious diseases, and metabolic disorders. Detailed experimental protocols and data interpretation strategies are provided to equip researchers with the practical knowledge required to effectively harness the potential of this versatile functional group in the pursuit of novel therapeutics.

The Carbothioamide Group: A Unique Physicochemical Profile

The substitution of the carbonyl oxygen of an amide with a sulfur atom to form a carbothioamide (or thioamide) introduces subtle yet profound changes in the molecule's electronic and steric properties. These differences are the foundation of the carbothioamide's ability to impart novel biological activities.[1]

Key Physicochemical Distinctions from Amides:

-

Bond Length and Geometry: The carbon-sulfur (C=S) double bond in a thioamide is significantly longer (approx. 1.71 Å) than the carbon-oxygen (C=O) double bond in an amide (approx. 1.23 Å).[1][2] This increased bond length can alter the overall geometry and conformation of a molecule, potentially leading to different interactions with a biological target.

-

Hydrogen Bonding Capabilities: Thioamides are stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to amides.[1][2] The N-H proton of a thioamide is more acidic, making it a more potent hydrogen bond donor. Conversely, the larger and more diffuse electron cloud of the sulfur atom makes it a less effective hydrogen bond acceptor.

-

Polarity and Lipophilicity: The carbothioamide group is generally more polarizable but less polar than the amide group. The presence of the sulfur atom also tends to increase the lipophilicity of a molecule, which can have significant implications for its absorption, distribution, metabolism, and excretion (ADME) properties.[2]

-

Rotational Barrier: The C-N bond in a thioamide has a higher rotational barrier than in an amide, leading to a more rigid structure. This conformational rigidity can be advantageous in drug design by pre-organizing the molecule for optimal binding to its target.

-

Metal Chelating Properties: The soft sulfur atom of the carbothioamide group exhibits a strong affinity for various metal ions. This property is crucial for the mechanism of action of several carbothioamide-containing drugs and has been exploited in the design of metal-chelating agents.

The Multifaceted Roles of the Carbothioamide Group in Biological Activity

The unique properties of the carbothioamide group translate into a diverse array of mechanisms by which it can modulate biological activity.

Bioisosteric Replacement of the Amide Bond

One of the most common applications of the carbothioamide group is as a bioisostere for the amide bond. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. The subtle changes in geometry and hydrogen bonding patterns can result in enhanced binding to the target receptor or enzyme, while the increased metabolic stability of the thioamide bond can prolong the drug's duration of action.[1]

Direct Engagement with Biological Targets

The carbothioamide group can directly participate in crucial interactions with biological macromolecules, including:

-

Enzyme Inhibition: Carbothioamide-containing compounds have been shown to inhibit a wide range of enzymes. For instance, pyridine carbothioamides have demonstrated potent inhibition of tubulin polymerization, a key target in cancer therapy.[3] The mechanism often involves the thioamide moiety binding to the active site of the enzyme, forming hydrogen bonds or other non-covalent interactions.

-

Receptor Modulation: The ability of the carbothioamide group to act as a potent hydrogen bond donor allows it to form strong interactions with receptor binding pockets. This has been successfully applied in the design of antagonists for various receptors, such as the retinoid X receptor alpha (RXRα).[4]

-

Metal Chelation in Enzyme Active Sites: The metal-chelating properties of carbothioamides are central to the activity of certain enzyme inhibitors. For example, some carbothioamide derivatives inhibit metalloenzymes like carbonic anhydrase by coordinating with the zinc ion in the active site.[5]

Prodrug Strategies

The carbothioamide group can be incorporated into a molecule as part of a prodrug strategy. The thioamide can be metabolically converted to the active amide or another functional group in vivo, allowing for controlled release of the therapeutic agent. This approach can be used to improve a drug's solubility, bioavailability, or targeting to specific tissues.[1]

Modulation of Physicochemical Properties for Improved ADME/Tox Profiles

The introduction of a carbothioamide group can significantly alter a molecule's ADME/Tox profile. The increased lipophilicity can enhance membrane permeability and oral absorption. However, the potential for metabolic instability and the formation of reactive metabolites must be carefully considered during drug development.[1][6]

Therapeutic Applications of Carbothioamide-Containing Compounds

The versatility of the carbothioamide group has led to its exploration in a wide range of therapeutic areas.

Anticancer Agents

Carbothioamide derivatives have shown significant promise as anticancer agents, acting through various mechanisms:

-

Tubulin Polymerization Inhibition: As mentioned earlier, certain pyridine carbothioamides disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3]

-

Kinase Inhibition: Carbothioamide-containing molecules have been developed as potent inhibitors of various kinases involved in cancer cell signaling pathways.

-

DNA Intercalation and Topoisomerase Inhibition: Some carbothioamide-based compounds can intercalate into DNA or inhibit topoisomerase enzymes, thereby preventing DNA replication and transcription in cancer cells.[7][8]

-

Induction of Apoptosis: Many carbothioamide derivatives have been shown to induce programmed cell death in cancer cells through various signaling pathways.[7][8]

Table 1: Anticancer Activity of Representative Carbothioamide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Pyrazoline-carbothioamide | A549 (Lung) | 13.49 ± 0.17 | DNA Binding, Apoptosis Induction | [7][8] |

| Pyrazoline-carbothioamide | HeLa (Cervical) | 17.52 ± 0.09 | DNA Binding, Apoptosis Induction | [7][8] |

| Pyridine carbothioamide | PC-3 (Prostate) | 1.2 - 4.9 | Tubulin Polymerization Inhibition | [3] |

| Hydrazine-1-carbothioamide | - | 0.13 ± 0.01 | Carbonic Anhydrase II Inhibition | [5] |

Antimicrobial and Antiviral Agents

The carbothioamide scaffold is a key feature in several antimicrobial and antiviral drugs. Their mechanisms of action are diverse and can involve:

-

Enzyme Inhibition: Targeting essential enzymes in microbial or viral replication.

-

Disruption of Cell Wall Synthesis: Interfering with the formation of the microbial cell wall.

-

Metal Chelation: Sequestering essential metal ions required for microbial growth.

Enzyme Inhibitors for Other Indications

Beyond cancer and infectious diseases, carbothioamide-based inhibitors are being investigated for a variety of other conditions:

-

Carbonic Anhydrase Inhibitors: For the treatment of glaucoma, epilepsy, and other neurological disorders.[5]

-

15-Lipoxygenase (15-LOX) Inhibitors: As potential anti-inflammatory agents.[5]

-

Urease Inhibitors: For the treatment of infections caused by Helicobacter pylori.[9]

Experimental Protocols for Evaluating Carbothioamide Activity

A crucial aspect of developing carbothioamide-based therapeutics is the use of robust and reliable experimental assays to assess their biological activity.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[10][11]

Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10][11]

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the carbothioamide compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the treatment period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Caption: Workflow of the MTT cytotoxicity assay.

In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a hallmark of many anticancer drugs.[12][13]

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) of the solution over time using a spectrophotometer.[12]

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., PEM buffer) containing GTP. Keep purified tubulin on ice.

-

Reaction Setup: In a 96-well plate, add the reaction buffer, GTP, and the carbothioamide compound at various concentrations.

-

Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

-

Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Antimicrobial Susceptibility Testing

Standard methods are employed to determine the minimum inhibitory concentration (MIC) of a carbothioamide compound against various microbial strains.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Common Methods:

-

Broth Microdilution: Serial dilutions of the compound are prepared in a 96-well plate containing liquid growth medium. Each well is then inoculated with a standardized microbial suspension. The MIC is determined as the lowest concentration of the compound in which no visible growth is observed.[14]

-

Disk Diffusion: A filter paper disk impregnated with a known amount of the compound is placed on an agar plate that has been uniformly inoculated with a microbial suspension. The plate is incubated, and the diameter of the zone of inhibition around the disk is measured.[15][16]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the carbothioamide scaffold and its substituents is crucial for optimizing biological activity and ADME/Tox properties. SAR studies help to identify the key structural features required for potent and selective activity. For example, in a series of hydrazine-1-carbothioamide derivatives targeting carbonic anhydrase II, it was found that the nature and position of substituents on the phenyl ring significantly influenced the inhibitory potency.[5]

Challenges and Future Perspectives

Despite the significant potential of carbothioamide-containing compounds, there are challenges to their development as therapeutic agents. These include potential metabolic instability and the formation of toxic metabolites.[1][6] Future research will focus on:

-

Improving Metabolic Stability: Designing carbothioamide derivatives with enhanced stability towards metabolic enzymes.

-

Developing Targeted Delivery Systems: To enhance the therapeutic index and reduce off-target toxicity.

-

Exploring Novel Biological Targets: Identifying new therapeutic opportunities for carbothioamide-based compounds.

-

Utilizing Computational Methods: Employing molecular modeling and machine learning to accelerate the design and optimization of novel carbothioamide derivatives.

Conclusion

The carbothioamide group is a powerful and versatile tool in the medicinal chemist's armamentarium. Its unique physicochemical properties and diverse modes of interaction with biological targets have led to the discovery of numerous compounds with a wide range of therapeutic activities. A thorough understanding of the principles outlined in this guide, coupled with the application of robust experimental methodologies, will undoubtedly pave the way for the successful development of the next generation of carbothioamide-based drugs.

References

- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchhub.com [researchhub.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. apec.org [apec.org]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Strategic Guide to Unveiling the Therapeutic Targets of (1-Cbz-3-piperidine)carbothioamide

An In-Depth Technical Whitepaper for Drug Discovery Professionals

Preamble: The Piperidine Scaffold as a Privileged Starting Point

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs and bioactive molecules.[1][2] Its conformational flexibility, metabolic stability, and ability to present substituents in precise three-dimensional orientations allow it to engage a wide variety of biological targets, from G-protein coupled receptors to enzymes.[1][2] The compound of interest, (1-Cbz-3-piperidine)carbothioamide, combines this versatile piperidine core with a carbothioamide group—a known pharmacophore and a bioisostere of the more common carboxamide—offering unique chemical properties for molecular interactions.[3]

While direct biological data on this compound is nascent[3][4], extensive research on its close structural analogs, particularly piperidine-3-carboxamides and other piperidine-carbothioamides, provides a robust foundation for hypothesizing its therapeutic potential.[5][6] This guide presents a comprehensive, multi-phased strategy for the systematic identification and validation of its molecular targets. We will move from broad, computational predictions to specific, hypothesis-driven biochemical and cell-based assays, explaining the causal logic behind each experimental choice to build a self-validating discovery cascade.

Section 1: The Evidentiary Landscape—Learning from Structural Analogs

The initial step in any target identification campaign for a novel compound is to survey the known activities of its close chemical relatives. This provides a data-driven basis for prioritizing therapeutic areas and formulating specific, testable hypotheses. Piperidine-carboxamide and -carbothioamide derivatives have demonstrated significant activity in oncology, neurodegenerative disease, and infectious disease.

Anticancer Activity: Induction of Cellular Senescence

A compelling body of research has identified N-arylpiperidine-3-carboxamide derivatives as potent inducers of a senescence-like phenotype in human melanoma cells.[5][7] Cellular senescence is a state of irreversible cell cycle arrest that can act as a potent tumor suppression mechanism, making it an attractive therapeutic target.[7] The activity of these compounds is highly dependent on the piperidine-3-carboxamide moiety; the regioisomeric 4-carboxamide was found to be inactive, underscoring the structural importance of our lead compound's core.[6]

Table 1: Anti-Melanoma Activity of N-arylpiperidine-3-carboxamide Derivatives [7][8]

| Compound | Senescence-Inducing Activity (EC50, µM) | Antiproliferative Activity (IC50, µM) | Cell Line |

|---|---|---|---|

| Hit Compound 1 | 1.24 | 0.88 | A375 (Human Melanoma) |

| Optimized Cmpd 54 | 0.04 | 0.03 | A375 (Human Melanoma) |

Neuroprotective Potential: Cholinesterase Inhibition

The piperidine scaffold is a key feature in numerous drugs targeting the central nervous system (CNS), including the Alzheimer's disease therapeutic, Donepezil.[9][10] Research has shown that piperidine derivatives, including those with carbothioamide moieties, can act as potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][11] Inhibition of these enzymes increases the level of the neurotransmitter acetylcholine in the brain, which is a primary strategy for the symptomatic treatment of Alzheimer's disease.[9][12]

Table 2: Cholinesterase Inhibition by Piperidine Hydrazinecarbothioamide Derivatives [9]

| Compound | AChE Inhibition (IC50, µM) | BChE Inhibition (IC50, µM) |

|---|---|---|

| 6f | 9.68 | 11.59 |

| 6d | < 20 | < 20 |

| 6g | < 20 | < 20 |

Antimicrobial and Antiparasitic Activity

Piperidine-based compounds have been identified as potent agents against a range of pathogens. Notably, piperidine-4-carboxamides are a novel class of inhibitors targeting DNA gyrase in mycobacteria, a mechanism distinct from fluoroquinolones.[6] In parallel, a piperidine carboxamide series identified through phenotypic screening against Plasmodium falciparum was found to target the parasite's proteasome β5 active-site (Pfβ5), showing efficacy in mouse models of malaria.[13]

Section 2: A Strategic Framework for Target Deconvolution

With a landscape of potential therapeutic areas established, the core task is to identify the direct molecular target(s) of this compound. A tiered approach, beginning with computational methods and progressing to unbiased, label-free proteomics and finally to focused, affinity-based techniques, offers the most efficient and reliable path to target discovery.

Phase 1: Computational Target Prediction

The most logical and resource-effective first step is to leverage the vast amount of public bioactivity data. By comparing the structure of our lead compound to molecules with known targets, we can generate a preliminary list of hypotheses.

Causality: This approach is based on the "similarity principle" in cheminformatics: structurally similar molecules often exhibit similar biological activities.[14] Tools like the Polypharmacology Browser (PPB), which uses ChEMBL data, can predict targets by calculating the similarity of a query molecule to multiple sets of known active compounds across different structural fingerprints.[15]

Protocol 1: In Silico Target Prediction using Public Databases

-

Obtain Structure: Secure the canonical SMILES string for this compound.

-

Select Tools: Utilize web-based target prediction servers such as the Polypharmacology Browser (PPB), SuperPred, or SwissTargetPrediction.

-

Submit Query: Input the SMILES string into the selected server(s). These tools will compare the query to their internal databases of known ligand-target interactions.[15][16]

-

Analyze Results: The output will be a ranked list of potential protein targets. Scrutinize this list for targets that belong to protein families consistent with the analog data (e.g., kinases, proteases, cholinesterases).

-

Cross-Reference: Use databases like ChEMBL and PubChem to manually investigate the highest-ranking predicted targets.[14][17] Look for evidence of other piperidine-based compounds binding to these targets to strengthen the hypothesis.

Phase 2: Label-Free Target Identification

Computational predictions must be validated experimentally. Label-free methods are superior for initial screening because they use the small molecule in its native state, avoiding the risk that an affinity tag could alter its biological activity.[12] Drug Affinity Responsive Target Stability (DARTS) is a powerful and accessible method for this purpose.

Causality: The DARTS method is based on the principle that the binding of a small molecule to its protein target stabilizes the protein's structure.[18] This stabilization confers resistance to degradation by proteases. By comparing the protein degradation patterns of a cell lysate treated with the compound versus a control, one can identify proteins that have been protected, which represent the direct binding targets.[12][18]

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

-

Lysate Preparation: Culture and harvest cells from a relevant cell line (e.g., A375 melanoma cells). Lyse the cells in non-denaturing M-PER buffer supplemented with protease inhibitors and collect the supernatant after centrifugation.

-

Compound Incubation: Aliquot the cell lysate. To the treatment group, add this compound to the desired final concentration. To the control group, add an equivalent volume of vehicle (e.g., DMSO). Incubate at room temperature for 1 hour.

-

Protease Digestion: Add a protease, such as pronase, to both control and treatment samples. The optimal protease:protein ratio must be determined empirically (e.g., start with 1:100 w/w). Incubate at room temperature for 30 minutes.

-

Quenching and Electrophoresis: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples. Run the digested lysates on an SDS-PAGE gel.

-

Visualization and Identification: Stain the gel with Coomassie Blue or a similar stain. Look for protein bands that are present or significantly more intense in the compound-treated lane compared to the vehicle control lane.[18]

-

Mass Spectrometry: Carefully excise these "protected" bands from the gel. Submit the gel slices for in-gel trypsin digestion followed by LC-MS/MS analysis to identify the protein(s).

Phase 3: Affinity-Based Target Validation

Once high-confidence candidates are identified via label-free methods, affinity-based approaches can provide definitive confirmation of a direct interaction. This involves synthesizing a version of the lead compound attached to a handle (like biotin) that can be used to "pull down" its binding partners.

Causality: This method physically isolates the target protein from a complex mixture based on its specific binding to the immobilized small molecule.[12] Its strength lies in its directness, but its primary challenge is that the attachment of the affinity tag must not disrupt the compound's binding to its target. Structure-activity relationship (SAR) data is crucial for selecting an attachment point on the molecule that is non-essential for its activity.[18]

Protocol 3: Affinity-Based Pull-Down Assay

-

Probe Synthesis: Synthesize a derivative of this compound with an appropriate linker and an affinity tag (e.g., biotin) at a position determined to be non-critical for activity from SAR studies.

-

Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize it.

-